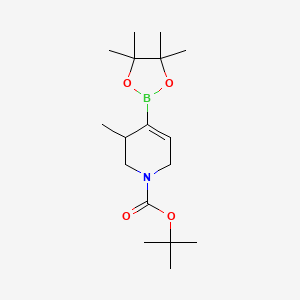

Tert-butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

Tert-butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS: 1268816-61-0) is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its structure includes:

- A tetrahydropyridine ring with a 3-methyl substituent, introducing steric effects.

- A tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4, enabling aryl/heteroaryl coupling.

- A tert-butyl carbamate at position 1, enhancing solubility and stability during synthesis.

This compound is cataloged as a high-purity (95%) building block (MFCD22380659) with applications in drug discovery .

Properties

IUPAC Name |

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-12-11-19(14(20)21-15(2,3)4)10-9-13(12)18-22-16(5,6)17(7,8)23-18/h9,12H,10-11H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCSWGSRGIUZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tert-butyl 3-methyl-4-pyridinecarboxylate with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be employed to modify the pyridine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols, along with catalysts like palladium on carbon (Pd/C), are typically employed.

Major Products Formed:

Boronic Esters: Resulting from the oxidation of the boronic acid group.

Reduced Pyridines: Formed through the reduction of the pyridine ring.

Substituted Derivatives: Various nucleophilic substitution products can be generated.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound's structure suggests it may play a role in the development of new pharmaceuticals. Its boron-containing moiety can enhance the biological activity of drug candidates by improving their interaction with biological targets. Research indicates that boron compounds can exhibit unique properties such as increased stability and solubility in biological systems .

Anticancer Activity : Preliminary studies have shown that compounds with similar structures can exhibit anticancer properties. The incorporation of a tetrahydropyridine ring may contribute to the modulation of biological pathways involved in cancer progression . Further investigations are needed to fully understand its mechanisms and efficacy in cancer therapy.

Organic Synthesis

Reagent for Cross-Coupling Reactions : Tert-butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate can serve as a versatile reagent in cross-coupling reactions. Its boron component is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis .

Building Block for Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications and derivatizations, making it an attractive option for chemists looking to create diverse chemical libraries .

Material Science

Polymer Chemistry : In material science, the compound's unique structure could be leveraged to develop new polymeric materials. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into boron-containing polymers has shown promise in applications ranging from coatings to advanced composites .

Nanotechnology Applications : Given its potential for functionalization, this compound may also find applications in nanotechnology. For instance, it could be used to create nanoscale materials with tailored properties for use in electronics or biomedical devices .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological assays, or therapeutic development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

*Calculated based on structural analogs.

Key Observations :

- Steric Effects : The 3-methyl group in the target compound introduces moderate steric hindrance compared to the bulkier 3,3-dimethyl or trans-2,6-dimethyl analogs. This may reduce reaction rates in cross-coupling reactions compared to the unsubstituted variant .

- Solubility : The tert-butyl carbamate group improves solubility in organic solvents (e.g., THF, acetonitrile) across all analogs, facilitating use in homogeneous reactions .

Target Compound :

- Used in Suzuki couplings (e.g., with aryl halides) to introduce tetrahydropyridine moieties into drug candidates. Example: Synthesis of kinase inhibitors via Pd-catalyzed coupling .

Unsubstituted Analog (CAS 286961-14-6) :

- Higher reactivity due to minimal steric hindrance, making it preferred for rapid couplings. Used in the synthesis of piperazine derivatives (e.g., compound 18 in Scheme 4 ).

3,3-Dimethyl Variant (CAS 1228962-22-8) :

- Severe steric hindrance limits use in couplings with bulky partners but enhances stability in acidic/basic conditions .

Biological Activity

Tert-butyl 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 1268816-61-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 323.24 g/mol |

| CAS Number | 1268816-61-0 |

| Purity | ≥95% |

The presence of the tetramethyl-1,3,2-dioxaborolane moiety is particularly noteworthy as it may enhance the compound's lipophilicity and reactivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties:

- Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Activity:

- Some derivatives of tetrahydropyridine compounds have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications to the tetrahydropyridine structure can enhance cytotoxicity against specific cancer cell lines.

3. Enzyme Inhibition:

- The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways in target organisms or cells.

The biological activity of this compound is thought to involve several mechanisms:

- Electrophilic Interactions: The dioxaborolane group can participate in electrophilic substitution reactions with nucleophiles in biological systems.

- Binding Affinity: The compound's structure allows it to bind effectively to various biological targets such as enzymes and receptors. This binding can modulate the activity of these targets and lead to therapeutic effects.

Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of tetrahydropyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 4-position significantly enhanced antibacterial activity compared to unmodified analogs.

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving the testing of tetrahydropyridine derivatives on human cancer cell lines revealed that specific structural modifications led to increased cytotoxicity. The study highlighted the importance of substituent positioning on the tetrahydropyridine ring in determining biological activity.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

- Answer : The compound contains a tetrahydropyridine ring (partially unsaturated, 1,2,3,6-tetrahydro), a tert-butyl carbamate protecting group, and a tetramethyl dioxaborolane (boronic ester) moiety. The dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions, while the tert-butyl group stabilizes the carbamate during synthesis. The 3-methyl substituent on the tetrahydropyridine ring may sterically hinder certain reactions, requiring optimized catalytic systems .

| Functional Group | Role in Reactivity |

|---|---|

| Tetramethyl dioxaborolane | Enables C-C bond formation via Suzuki coupling |

| Tert-butyl carbamate | Protects the amine group during synthesis |

| 3-Methyl substituent | Modifies steric and electronic properties of the tetrahydropyridine ring |

Q. What synthetic routes are commonly used to prepare this compound, and what are their critical steps?

- Answer : A typical synthesis involves:

Starting Material : tert-Butyl 4-hydroxypiperidine-1-carboxylate (or analogous protected amine).

Boronation : Reaction with bis(pinacolato)diboron (B₂Pin₂) via palladium-catalyzed Miyaura borylation to install the boronic ester group .

Methylation : Selective alkylation at the 3-position using methyl iodide or similar agents under basic conditions (e.g., NaH in THF) .

Key challenges include avoiding over-alkylation and ensuring regioselectivity during boronation.

Q. How can researchers confirm the compound’s structure and purity post-synthesis?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Verify methyl groups (δ ~1.2–1.4 ppm for tert-butyl; δ ~1.3 ppm for tetramethyl dioxaborolane) and tetrahydropyridine ring protons (δ ~5.5–6.0 ppm for unsaturated C-H) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 323.24 (C₁₇H₃₀BNO₄) .

- HPLC : Assess purity (>97% by area normalization) .

Advanced Research Questions

Q. How does the 3-methyl substituent affect regioselectivity in subsequent functionalization reactions?

- Answer : The methyl group introduces steric hindrance, directing electrophilic attacks to the less hindered 4- or 6-positions of the tetrahydropyridine ring. For example, in Suzuki couplings, the boronic ester at the 4-position reacts preferentially, but competing pathways may arise if steric effects are not mitigated. Computational studies (DFT) or kinetic experiments are recommended to map electronic and steric contributions .

Q. What strategies optimize stability during storage and handling?

- Answer : The compound is moisture-sensitive due to the boronic ester. Best practices include:

- Storage : Under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and glovebox techniques for air-sensitive steps.

Stability data from accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when stored correctly .

Q. How can researchers reconcile contradictory yield data reported for its use in cross-coupling reactions?

- Answer : Discrepancies in yields (e.g., 60–90% in Suzuki couplings) often stem from:

-

Catalyst Systems : Pd(PPh₃)₄ vs. Pd(dba)₂ with SPhos ligands.

-

Base Selection : K₂CO₃ (protic conditions) vs. CsF (aprotic, enhances boronate activation).

-

Solvent Effects : Dioxane (high boiling point) vs. THF (lower stability under heating).

A comparative study using Design of Experiments (DoE) is advised to identify optimal conditions .Condition High-Yield Protocol Low-Yield Pitfall Catalyst Pd(dppf)Cl₂ (1 mol%) Excess Pd leading to decomposition Base Cs₂CO₃ (2 equiv) Incomplete activation with K₂CO₃ Solvent Degassed DMF/H₂O (10:1) Moisture-induced boronate hydrolysis

Q. What are understudied applications of this compound in medicinal chemistry?

- Answer : Emerging uses include:

- PROTAC Development : As a linker component due to its amine-protected backbone and boronate-mediated bioconjugation .

- Anticancer Agents : Functionalization via cross-coupling to introduce fluorinated or heteroaromatic groups (e.g., pyrimidine derivatives) .

Recent in vitro studies show IC₅₀ values of <10 µM against kinase targets when coupled to bioactive moieties .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., reaction yields), validate protocols using control experiments and mechanistic probes (e.g., radical traps for Pd-catalyzed steps).

- Safety : Follow GHS guidelines for handling boronic esters (H319: Causes eye irritation; P305+P351+P338: Eye exposure protocol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.